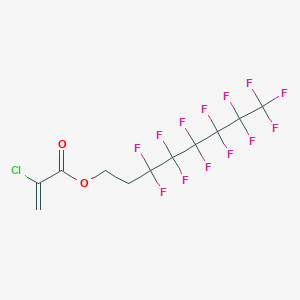

(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoicacid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

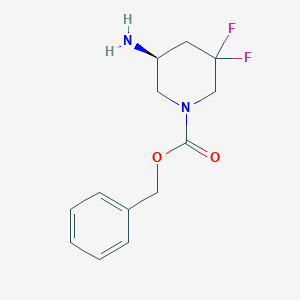

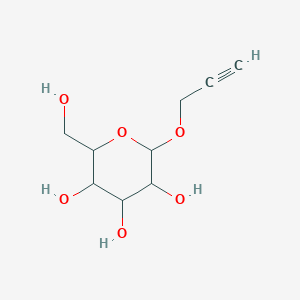

(R)-2-アミノ-3-((2-(((3-(3-メチル-3H-ジアジリン-3-イル)プロポキシ)カルボニル)アミノ)エチル)セレン)プロパン酸は、ジアジリン基、セレン原子、およびアミノ酸骨格を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

(R)-2-アミノ-3-((2-(((3-(3-メチル-3H-ジアジリン-3-イル)プロポキシ)カルボニル)アミノ)エチル)セレン)プロパン酸の合成は、通常、複数のステップで構成されます。

ジアジリン形成: ジアジリン基は、適切な前駆体とジアゾ化合物をUV光または熱条件下で反応させることにより合成されます。

アミノ酸骨格: アミノ酸骨格は、官能基の保護と脱保護を含む標準的なペプチド合成技術によって調製されます。

セレンの組み込み: セレン原子は、求核置換反応によって導入されます。この反応では、セレン含有試薬がハロゲン化中間体と反応します。

最終的なアセンブリ: 最終的な化合物は、ジアジリン含有フラグメントとセレン含有アミノ酸骨格をペプチドカップリング条件下で結合させることによって組み立てられます。

工業生産方法

この化合物の工業生産では、高収率と高純度を実現するために、上記の合成経路の最適化が必要になります。これには、自動ペプチド合成装置の使用、高性能液体クロマトグラフィー(HPLC)による精製、厳格な品質管理が含まれる場合があります。

化学反応の分析

反応の種類

酸化: 化合物中のセレン原子は酸化反応を起こし、セレンオキシドまたはセレンオン誘導体を形成できます。

還元: 化合物は、セレン誘導体を形成するように還元できます。

置換: ジアジリン基は求核置換反応に関与し、さまざまな誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)またはその他の酸化剤を穏やかな条件下で使用します。

還元: 水素化ホウ素ナトリウム(NaBH₄)またはその他の還元剤を使用します。

置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用します。

主要な生成物

酸化: セレンオキシドまたはセレンオン誘導体。

還元: セレン誘導体。

置換: さまざまな置換されたジアジリン誘導体。

科学研究への応用

化学

化学において、(R)-2-アミノ-3-((2-(((3-(3-メチル-3H-ジアジリン-3-イル)プロポキシ)カルボニル)アミノ)エチル)セレン)プロパン酸は、光架橋剤として使用されます。ジアジリン基は、UV光によって活性化されて反応性カルベン中間体を形成できます。この中間体は、近くの分子と共有結合的に修飾して、分子相互作用の研究を促進します。

生物学

生物学的研究では、この化合物はタンパク質-タンパク質相互作用とタンパク質-リガンド相互作用の研究に使用されます。光架橋特性により、研究者は細胞内の瞬間的な相互作用を捕捉し、細胞プロセスに関する洞察を得ることができます。

医学

医学では、この化合物は創薬と開発において潜在的な用途があります。標的タンパク質と共有結合を形成する能力は、創薬標的の同定と薬物メカニズムの研究に役立つ貴重なツールとなっています。

産業

工業部門では、この化合物は新規材料とコーティングの開発に使用できます。その独特の化学的特性により、耐久性や反応性などの特定の機能を備えた材料を作成できます。

科学的研究の応用

Chemistry

In chemistry, ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is used as a photo-crosslinking agent. The diazirine group can be activated by UV light to form reactive carbene intermediates, which can covalently modify nearby molecules, facilitating the study of molecular interactions.

Biology

In biological research, this compound is used to study protein-protein interactions and protein-ligand interactions. The photo-crosslinking properties allow researchers to capture transient interactions within cells, providing insights into cellular processes.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its ability to form covalent bonds with target proteins makes it a valuable tool for identifying drug targets and studying drug mechanisms.

Industry

In the industrial sector, the compound can be used in the development of new materials and coatings. Its unique chemical properties allow for the creation of materials with specific functionalities, such as enhanced durability or reactivity.

作用機序

(R)-2-アミノ-3-((2-(((3-(3-メチル-3H-ジアジリン-3-イル)プロポキシ)カルボニル)アミノ)エチル)セレン)プロパン酸の作用機序は、UV光によるジアジリン基の活性化によって反応性カルベン中間体を形成することに関係しています。この中間体は、タンパク質、核酸、およびその他の生体分子を含む近くの分子と共有結合的に結合できます。セレン原子は、酸化還元反応にも関与することができ、化合物の反応性と相互作用をさらに調節します。

類似化合物の比較

類似化合物

- 3-(3-(ブト-3-イン-1-イル)-3H-ジアジリン-3-イル)プロパン酸

- 3-(3-メチル-3H-ジアジリン-3-イル)プロパン酸

- (S)-2-アミノ-6-(((3-(3-メチル-3H-ジアジリン-3-イル)プロポキシ)カルボニル)アミノ)ヘキサン酸

独自性

(R)-2-アミノ-3-((2-(((3-(3-メチル-3H-ジアジリン-3-イル)プロポキシ)カルボニル)アミノ)エチル)セレン)プロパン酸は、ジアジリン基とセレン原子の両方が存在することから独特です。この組み合わせにより、光架橋や酸化還元反応を含む多様な化学反応性を実現し、さまざまな科学研究アプリケーションに役立つツールとなっています。

類似化合物との比較

Similar Compounds

- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

- 3-(3-methyl-3H-diazirin-3-yl)propanoic acid

- (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid

Uniqueness

®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is unique due to the presence of both a diazirine group and a selenium atom. This combination allows for versatile chemical reactivity, including photo-crosslinking and redox reactions, making it a valuable tool in various scientific research applications.

特性

分子式 |

C11H20N4O4Se |

|---|---|

分子量 |

351.27 g/mol |

IUPAC名 |

2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |

InChI |

InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17) |

InChIキー |

BPTMKJUGVXFGEE-UHFFFAOYSA-N |

正規SMILES |

CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)